molecular formula C7H6N4O2 B1529652 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 89975-93-9

2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No. B1529652
CAS RN: 89975-93-9
M. Wt: 178.15 g/mol
InChI Key: QVVARARYJSMVTM-UHFFFAOYSA-N
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Description

The compound “2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid” is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine family . This family of compounds is known for its wide range of biological and pharmacological activities .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been reported in several studies . For instance, two series of novel ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines derivatives were synthesized and screened for their anti-inflammatory activity . Another study reported the design, synthesis, and assessment of novel 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolin-4(3H)-one derivatives .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been studied extensively . The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is present in diverse important structures in agriculture and medicinal chemistry .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been explored in various studies . For example, the anti-inflammatory activity of ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines derivatives was evaluated by their inhibition effect of using LPS-induced inflammatory response in RAW 264.7 macrophages in vitro .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been reported in various studies . For instance, the compound “5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol” has a molecular weight of 150.1380 .

Scientific Research Applications

Anticancer Activity

This compound has shown promise in the field of oncology. Derivatives of [1,2,4]triazolo[1,5-a]pyrimidines have been synthesized and tested for their anticancer properties. They have been found to exhibit inhibitory activity against various cancer cell lines, making them potential candidates for the development of new anticancer drugs .

Antimicrobial Properties

The triazolopyrimidine scaffold is known to possess antibacterial and antifungal activities. This makes 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid a valuable starting point for the synthesis of compounds that could serve as new antimicrobial agents .

Antiviral Applications

Research has indicated that triazolopyrimidines can be effective against certain viruses. This is particularly relevant in the search for treatments for emerging viral diseases. The compound’s structure allows for the development of novel antiviral agents .

Antiparasitic Uses

Compounds based on the triazolopyrimidine nucleus have been explored for their antiparasitic effects. This includes potential treatments for diseases like malaria, where there is a continuous need for new therapeutic agents .

Agricultural Chemistry

In agriculture, triazolopyrimidines are used to create herbicides and pesticides. Their biological activity can be harnessed to protect crops from various pests and diseases, contributing to increased agricultural productivity .

Coordination Chemistry

2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid can act as a ligand in coordination chemistry, forming complexes with metals. These complexes have diverse applications, including catalysis and material science .

Bioisostere for Purines

The compound’s heterocyclic nucleus is considered a bioisostere for purines. This property is exploited in medicinal chemistry to design molecules that can mimic the biological effects of purines, which are fundamental components of DNA and RNA .

Enzyme Inhibition

This compound is also used as a reactant in the synthesis of enzyme inhibitors. These inhibitors have significant potential in treating diseases by targeting specific enzymes involved in disease progression, such as dihydroorotate dehydrogenase inhibitors for antimalarial activity .

Safety And Hazards

The safety and hazards associated with [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been documented . For instance, the compound “[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-” is classified as an eye irritant and skin irritant .

Future Directions

The future directions for the research and development of [1,2,4]triazolo[1,5-a]pyrimidine derivatives are promising . These compounds have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities . This review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .

properties

IUPAC Name

2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-4-9-7-8-3-2-5(6(12)13)11(7)10-4/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVARARYJSMVTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid

CAS RN

89975-93-9
Record name 2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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